REACTION_CXSMILES
|
O[CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[CH:4]1.CN(C)C=O.S(Cl)([Cl:17])=O>C(Cl)(Cl)(Cl)Cl>[Cl:17][CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[CH:4]1
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
OCN1C=NC(=C1Cl)Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed until no more gas evolves
|
Type
|
CUSTOM
|
Details
|
after which the solvent is removed under reduced pressure and 750 ml of methylene chloride and 250 ml of water
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
STIRRING
|
Details
|
While the mixture is stirred thoroughly
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
is distilled at 92° to 95° C./0.1 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
ClCN1C=NC(=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |